molecular formula C13H9N5S2 B10805154 3-pyridin-4-yl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-pyridin-4-yl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10805154
M. Wt: 299.4 g/mol
InChI Key: VVZZLWGMXQRMPX-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-624687 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of the core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

WAY-624687 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-624687 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

WAY-624687 exerts its effects by inhibiting the activity of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes. By inhibiting GSK-3, WAY-624687 can modulate these processes, leading to effects such as altered glycogen metabolism, changes in cell differentiation, and induction of apoptosis. The molecular targets and pathways involved include the Wnt signaling pathway and the insulin signaling pathway .

Comparison with Similar Compounds

WAY-624687 is unique in its specific inhibition of GSK-3. Similar compounds include:

These compounds share the common feature of inhibiting GSK-3 but differ in their chemical structures, potencies, and specific applications.

Properties

Molecular Formula

C13H9N5S2

Molecular Weight

299.4 g/mol

IUPAC Name

3-pyridin-4-yl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C13H9N5S2/c1-2-11(19-7-1)10-8-20-13-16-15-12(18(13)17-10)9-3-5-14-6-4-9/h1-7H,8H2

InChI Key

VVZZLWGMXQRMPX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=NC=C3)C4=CC=CS4

Origin of Product

United States

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